

# A Spectroscopic Showdown: Unraveling the Isomers of 4-Hydroxyquinoline-3-carbonitrile

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## Compound of Interest

Compound Name: **4-Hydroxyquinoline-3-carbonitrile**

Cat. No.: **B1351834**

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For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of molecular isomers is paramount for identification, characterization, and the advancement of new chemical entities. This guide provides a comprehensive spectroscopic comparison of **4-hydroxyquinoline-3-carbonitrile** and its key positional isomers, offering a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data.

The subtle variation in the position of the hydroxyl (-OH) and cyano (-CN) groups on the quinoline scaffold gives rise to distinct electronic environments, resulting in unique spectroscopic fingerprints for each isomer. A critical aspect influencing the spectra of these compounds is the potential for keto-enol tautomerism, where the hydroxyquinoline (enol) form can exist in equilibrium with its quinolone (keto) tautomer. This phenomenon, particularly prominent in 2- and 4-hydroxyquinolines, significantly impacts their spectroscopic behavior, especially in different solvents. In polar solvents, the keto form of 2-hydroxyquinoline and 4-hydroxyquinoline is often favored<sup>[1]</sup>.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-hydroxyquinoline and its related isomers. Due to the limited availability of direct experimental data for all positional isomers of **4-hydroxyquinoline-3-carbonitrile**, data for the parent hydroxyquinolines and closely related cyano-substituted quinolines are presented to infer the expected spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) atoms within a molecule. The chemical shifts are highly sensitive to the electronic effects of substituents and their positions on the quinoline ring.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of Hydroxyquinoline Isomers (in DMSO-d<sub>6</sub>)

Comp ound	H2 (ppm)	H3 (ppm)	H4 (ppm)	H5 (ppm)	H6 (ppm)	H7 (ppm)	H8 (ppm)	OH/NH (ppm)
4-Hydroxyquinoline	7.97 (d)	6.12 (d)	-	8.17 (d)	7.36 (t)	7.68 (t)	7.61 (d)	11.91 (s)
6-Hydroxyquinoline	8.6 (dd)	7.2 (dd)	8.2 (d)	7.3 (d)	-	7.3 (dd)	7.9 (d)	~9.8 (s, br)
8-Hydroxyquinoline	8.78 (dd)	7.43 (dd)	8.30 (dd)	7.45 (d)	7.33 (t)	7.19 (d)	-	~9.8 (s, br)

Note: Data for 4-Hydroxyquinoline from ChemicalBook[2]. Data for 6- and 8-Hydroxyquinoline is estimated based on typical chemical shift ranges and data from similar compounds[3][4]. The broad singlet for the OH/NH proton indicates its exchangeable nature.

Table 2: <sup>13</sup>C NMR Spectroscopic Data of Hydroxyquinoline Isomers (in DMSO-d<sub>6</sub>)

Compound	C2	C3	C4	C4a	C5	C6	C7	C8	C8a
4-Hydroxyquinoline	140.8	109.9	176.8	125.1	124.2	118.5	131.6	122.9	140.2
6-Hydroxyquinoline	~148	~122	~136	~128	~121	~155	~110	~130	~143
8-Hydroxyquinoline	~148	~122	~136	~128	~128	~118	~128	~154	~137

Note: Data for 4-Hydroxyquinoline is inferred from PubChem and other sources. Data for 6- and 8-Hydroxyquinoline is estimated based on known substituent effects on the quinoline ring.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Key vibrational bands for these isomers include those for the O-H/N-H, C≡N, C=O (in the keto tautomer), and C=C/C=N bonds of the aromatic system.

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>)

Functional Group	4-Hydroxyquinoline	6-Hydroxyquinoline	8-Hydroxyquinoline	Expected for 3-carbonitrile
O-H/N-H stretch	3400-2500 (broad)	~3300-3000 (broad)	~3300-3000 (broad)	Similar broad absorption
C≡N stretch	-	-	-	~2230-2210
C=O stretch (keto)	~1640	-	-	~1650-1630 (if keto form present)
C=C/C=N stretch	~1600-1450	~1600-1450	~1600-1450	Similar aromatic stretching

Note: Data is based on typical ranges for these functional groups and available data for the parent hydroxyquinolines<sup>[5][6][7]</sup>. The presence of a strong C=O stretch can indicate a significant population of the keto tautomer.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all isomers of hydroxyquinoline-3-carbonitrile, the molecular ion peak ( $M^+$ ) is expected at an m/z corresponding to the molecular formula  $C_{10}H_6N_2O$ .

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Expected $[M]^+$ or $[M+H]^+$ (m/z)	Key Fragmentation Peaks
4-Hydroxyquinoline	<chem>C9H7NO</chem>	145.16	145 or 146	Loss of CO (m/z 117), loss of HCN
6-Hydroxyquinoline	<chem>C9H7NO</chem>	145.16	145 or 146	Loss of CO, loss of HCN
8-Hydroxyquinoline	<chem>C9H7NO</chem>	145.16	145 or 146	Loss of CO, loss of HCN
Hydroxyquinoline-3-carbonitrile Isomers	<chem>C10H6N2O</chem>	170.17	170 or 171	Loss of CO, loss of HCN, loss of CN

Note: Fragmentation patterns are predicted based on the stable quinoline ring system and the nature of the substituents.

## Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- <sup>1</sup>H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is used with a spectral width of approximately -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of <sup>13</sup>C, a higher number of scans (e.g., 1024 or more) and a

longer relaxation delay (2-5 seconds) are typically required[8].

## FTIR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
- Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio[8].

## UV-Vis Spectroscopy

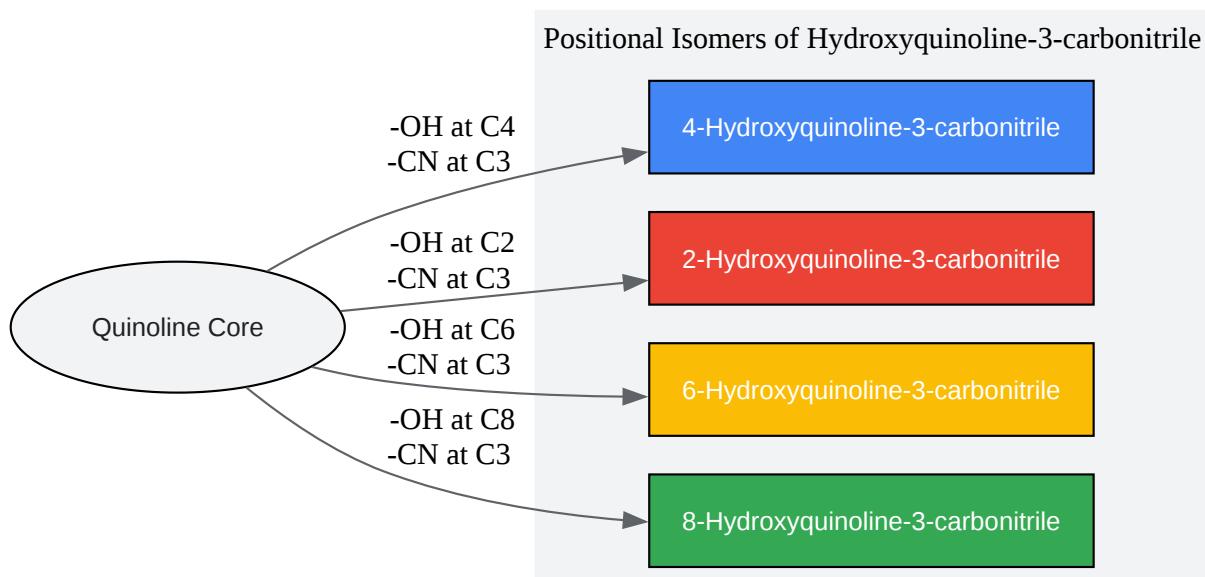
- Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.1-1.0.
- Data Acquisition: Use a dual-beam spectrophotometer. Record a baseline with the pure solvent in both the sample and reference cuvettes. Then, replace the solvent in the sample cuvette with the sample solution and record the spectrum, typically from 200 to 800 nm[9].

## Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like liquid chromatography (LC) or gas chromatography (GC), depending on the volatility and thermal stability of the compound.
- Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules, typically producing protonated molecules  $[\text{M}+\text{H}]^+$  in positive ion mode. Electron ionization (EI) can also be used, which often results in more extensive fragmentation.
- Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio ( $\text{m}/\text{z}$ ), and a detector records their abundance[10][11].

## Visualization of Isomeric Relationships

The following diagram illustrates the concept of positional isomerism for hydroxyquinoline-3-carbonitrile, highlighting the different positions the hydroxyl group can occupy on the quinoline ring system while the cyano group remains at the 3-position.



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Caption: Positional isomers of hydroxyquinoline-3-carbonitrile.

This guide provides a foundational spectroscopic comparison of **4-hydroxyquinoline-3-carbonitrile** and its isomers. For definitive identification and characterization, it is always recommended to acquire experimental data for the specific isomer of interest and compare it with reference data or computationally predicted spectra.

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